molecular formula C3H16Na3O13P B7803308 Phosphoenolpyruvic acid trisodium salt heptahydrate

Phosphoenolpyruvic acid trisodium salt heptahydrate

Cat. No. B7803308
M. Wt: 360.09 g/mol
InChI Key: ULAYDWGCJYVLED-UHFFFAOYSA-K
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Description

Phosphoenolpyruvic acid trisodium salt heptahydrate is a compound involved in the biosynthesis of various aromatic compounds in plants, as well as carbon fixation . It has also been shown to be involved in glycolysis and gluconeogenesis and provides a source of energy for the phosphotransferase system in bacteria . It is an important intermediate in the glycolysis pathway, which is the process by which glucose is broken down to produce energy .


Synthesis Analysis

Phosphoenolpyruvic acid trisodium salt heptahydrate (PTS) has been shown to inhibit protein synthesis in vitro and to have antimicrobial activity against corynebacterium glutamicum . PTS may also be used as a substrate for phosphopantetheine adenylyltransferase, which catalyzes the conversion of ATP into cAMP .


Molecular Structure Analysis

The molecular formula of Phosphoenolpyruvic acid trisodium salt heptahydrate is C3H2Na3O6P . The InChI Key is RJUFBDMHZGRGMA-UHFFFAOYSA-K . The SMILES representation is [Na+]. [Na+]. [Na+]. [O-]C (=O)C (=C)OP ( [O-]) ( [O-])=O .


Chemical Reactions Analysis

When coupled with pyruvate kinase, Phosphoenolpyruvic acid trisodium salt heptahydrate completes an ATP-regenerating system . It is involved in the metabolism of sugars and amino acids .


Physical And Chemical Properties Analysis

Phosphoenolpyruvic acid trisodium salt heptahydrate appears as a white powder or crystals or crystalline powder . Its water content is between 33.0-37.0% . The molecular weight is 360.09 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • Preparation Methods : A method for preparing phosphoenolpyruvic acid is described, highlighting the use of its crystallized silver barium salt for isolation from biological material and synthetic reaction mixtures (Schmidt, 1957).
  • Model Compounds for Antiviral Activity : The synthesis of trisodium salts of various diphosphonic acids, including studies on their antiviral and cytostatic activities, provides insights into their potential use in understanding retrovirus activity (Gregáň et al., 1996).
  • Crystal and Molecular Structure Analysis : Research on the crystal structures of phosphoenolpyruvic acid salts reveals insights into their molecular flexibility and binding to different cations (Weichsel et al., 1989).

Sensor and Detection Applications

  • Fluorescence Sensor for pH Quantification : A sensor utilizing the trisodium salt of a pyridine derivative demonstrates the quantification of pH values in a physiological range, highlighting the application of such salts in sensitive detection methods (Zhujun & Seitz, 1984).
  • Ionic Hydrogel for Drug Delivery : An ionic hydrogel based on chitosan cross-linked with 6-phosphogluconic trisodium salt is studied for its potential as a drug delivery system, showing its non-toxicity and suitability for topical administration (Martínez-Martínez et al., 2018).

Chemical Stability and Environmental Implications

  • Leaching Properties of TMT Compounds : Research on the aqueous leaching properties of trimercaptotriazine, trisodium salt nonahydrate, used for heavy metal precipitation in wastewater treatment, highlights its environmental implications and stability (Matlock et al., 2001).
  • Recovery of Chitosan from Aqueous Solutions : Studies on the recovery of chitosan using trisodium citrate as a salting-out agent in aqueous acidic solutions contribute to understanding the efficiency and molecular size interactions in biochemical processes (Dupuis & Lehoux, 2007).

properties

IUPAC Name

trisodium;2-phosphonatooxyprop-2-enoate;heptahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P.3Na.7H2O/c1-2(3(4)5)9-10(6,7)8;;;;;;;;;;/h1H2,(H,4,5)(H2,6,7,8);;;;7*1H2/q;3*+1;;;;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAYDWGCJYVLED-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H16Na3O13P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoenolpyruvic acid trisodium salt heptahydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoenolpyruvic acid trisodium salt heptahydrate
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Phosphoenolpyruvic acid trisodium salt heptahydrate

Citations

For This Compound
2
Citations
BL Phillips, Z Zhang, L Kubista, S Frisia… - … et Cosmochimica Acta, 2016 - Elsevier
… Phosphoenolpyruvate (PEP) was obtained as a sodium salt, phosphoenolpyruvic acid trisodium salt heptahydrate, from Alfa Aesar. As shown in Fig. 1, PEP is a phosphate monoester …
Number of citations: 14 www.sciencedirect.com
Z Zhang - 2014 - search.proquest.com
… Phosphoenolpyruvate (PPA) was obtained as its sodium salt: Phosphoenolpyruvic acid trisodium salt heptahydrate (Alfa Aesar). As shown in Figure 2.1, PPA is a monoester bearing a …
Number of citations: 2 search.proquest.com

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